Ro 22-9194 parent
Description
Overview of Ro 22-9194 Parent as a Research Compound
This compound is a chemical entity that has been a subject of significant interest in the field of medicinal chemistry and cardiovascular pharmacology. ontosight.ai Its chemical formula is 2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide. ontosight.ai As a research compound, it has been pivotal in studies investigating the mechanisms of cardiac arrhythmias and the development of new therapeutic agents. ontosight.ai
Historical Development and Early Academic Investigations of this compound
The development of this compound as a novel antiarrhythmic agent was detailed in academic literature emerging in the 1990s. Early investigations, such as those published around 1990, explored its cardiovascular effects in canine models. jst.go.jp These studies demonstrated that Ro 22-9194 induced negative chronotropic and inotropic responses. jst.go.jp Subsequent research in the mid-1990s focused on its electrophysiological effects at the cellular level, particularly in guinea pig ventricular myocytes, to elucidate its mechanism of action. nih.govnih.gov These foundational studies established its profile as a use- and voltage-dependent sodium channel blocker. nih.gov
Classification and General Research Significance of this compound within Pharmacological Science
This compound is classified as a Class I antiarrhythmic agent according to the Vaughan Williams classification system. litfl.com This classification is based on its primary mechanism of action, which is the blockade of sodium channels in cardiac myocytes. litfl.comclevelandclinic.org Specifically, it has been characterized as an intermediate kinetic Class I drug. nih.gov The research significance of this compound lies in its distinct electrophysiological properties, including its state-dependent interaction with sodium channels, showing a preference for activated channels. nih.gov Furthermore, it possesses a unique secondary property of inhibiting thromboxane (B8750289) A2 synthase, which differentiates it from other Class I agents. nasa.gov
Broader Scientific Context of Antiarrhythmic Compound Research
The research on compounds like this compound is part of a broader scientific endeavor to develop safer and more effective treatments for cardiac arrhythmias. The Vaughan Williams classification system has historically provided a framework for categorizing antiarrhythmic drugs based on their primary mechanisms of action, targeting sodium channels (Class I), beta-adrenergic receptors (Class II), potassium channels (Class III), or calcium channels (Class IV). cvpharmacology.comwikipedia.org However, the quest for novel agents continues due to the limitations and potential proarrhythmic effects of existing drugs. Research often focuses on developing compounds with greater selectivity for specific ion channels or with multiple mechanisms of action that may offer a better therapeutic window.
Identification of this compound as Milacainide in Academic Literature
In academic and pharmacological literature, the research compound this compound is identified as Milacainide. ontosight.ai It is also referred to by other identifiers such as Chembl2106601 and UNII-7YB0YX4M89. ontosight.ai The name Milacainide is used in the context of its investigation as a potential therapeutic agent for arrhythmias. ontosight.ainih.gov
Detailed Research Findings
Electrophysiological Properties
Studies on isolated guinea pig ventricular myocytes have been instrumental in characterizing the electrophysiological effects of Ro 22-9194.
Sodium Channel Blockade: Ro 22-9194 causes a concentration-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govnih.gov This indicates a blockade of the fast sodium current (I_Na). The time constant for recovery from this use-dependent block was found to be 9.3 seconds. nih.gov
State-Dependent Binding: The compound exhibits a higher affinity for sodium channels in the inactivated state compared to the rested state. researchgate.net Specifically, the dissociation constant (Kd) for the inactivated state (Kdi) was 10.3 µM in ventricular myocytes, while for the rested state (Kdrest) it was 180 µM. researchgate.net This suggests that Ro 22-9194 is more effective at blocking sodium channels in depolarized or rapidly firing cardiac cells.
Action Potential Duration: Research has shown that Ro 22-9194 shortens the action potential duration in guinea pig papillary muscles. nih.govnih.gov
Calcium Channel Effects: At higher concentrations (≥ 30 µM), Ro 22-9194 has been observed to cause a slight decrease in the inward calcium current (I_Ca) in myocytes. nih.govnih.gov
Differential Atrial and Ventricular Effects: Interestingly, studies have suggested that Ro 22-9194 has a higher affinity for sodium channels in atrial myocytes compared to ventricular myocytes. nih.govcambridge.org The Kdi in atrial myocytes was found to be 3.3 µM, and the KdR was 91 µM. nih.gov
In Vivo and In Vitro Model Findings
Animal Models of Arrhythmia: In canine models, Ro 22-9194 has demonstrated potent inhibitory action against various types of induced arrhythmias. nasa.gov It effectively suppressed ventricular arrhythmias induced by epinephrine, digitalis, and coronary ligation-reperfusion. litfl.comwikipedia.org
Thromboxane A2 Synthase Inhibition: A distinguishing feature of Ro 22-9194 is its ability to inhibit thromboxane A2 synthase. nasa.gov This activity is not observed with other Class I antiarrhythmic agents like mexiletine (B70256) and disopyramide. nasa.gov This dual action may contribute to its protective effects against reperfusion-induced fatal ventricular arrhythmias in dogs. nasa.gov The IC50 for thromboxane A2 synthase inhibition was 1.2 x 10^-5 M, and for arachidonic acid-induced platelet aggregation, it was 3.4 x 10^-5 M. nasa.gov
| Parameter | Value | Cell/Tissue Type | Reference |
| Kdi (inactivated state) | 10.3 µM | Guinea Pig Ventricular Myocytes | researchgate.net |
| Kdrest (rested state) | 180 µM | Guinea Pig Ventricular Myocytes | researchgate.net |
| Kdi (inactivated state) | 3.3 µM | Guinea Pig Atrial Myocytes | nih.gov |
| KdR (rested state) | 91 µM | Guinea Pig Atrial Myocytes | nih.gov |
| Time Constant for Vmax Recovery | 9.3 s | Guinea Pig Ventricular Myocytes | nih.gov |
| IC50 (Thromboxane A2 Synthase Inhibition) | 1.2 x 10^-5 M | In Vitro | nasa.gov |
| IC50 (Platelet Aggregation) | 3.4 x 10^-5 M | Human Platelets | nasa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106134-32-1 |
|---|---|
Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide |
InChI |
InChI=1S/C19H25N3O/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3 |
InChI Key |
YYGZCHLVUTUNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ro 22 9194 Parent
Established Synthetic Routes for Ro 22-9194 Parent
A plausible synthetic strategy would likely commence with a chiral starting material to establish the (R)-stereochemistry at the α-carbon of the propionamide (B166681) core. A common precursor for such a synthesis would be D-alanine or its derivatives. The synthesis could proceed through the following key transformations:
Amide Bond Formation: The synthesis would likely involve the coupling of a protected D-alanine derivative with 2,6-dimethylaniline. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) could be employed to facilitate this amide bond formation.
N-Alkylation: Following the formation of the N-(2,6-dimethylphenyl)propionamide intermediate, the next crucial step would be the alkylation of the secondary amide nitrogen. This would be achieved by reacting the intermediate with a suitable 3-(3-pyridyl)propyl halide, such as 3-(3-pyridyl)propyl bromide or chloride, under basic conditions. The choice of base and solvent would be critical to ensure efficient N-alkylation while minimizing side reactions.
Deprotection and Salt Formation: The final steps would involve the removal of any protecting groups from the amino acid moiety, followed by resolution and salt formation with D-tartaric acid to yield the target compound, Ro 22-9194.
The following table outlines a hypothetical synthetic route based on common organic synthesis methodologies for similar compounds.
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Protection of D-alanine | D-alanine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, base | Boc-D-alanine |
| 2 | Amide Coupling | Boc-D-alanine, 2,6-dimethylaniline | DCC, NHS, suitable solvent | Boc-N-(2,6-dimethylphenyl)-D-alaninamide |
| 3 | N-Alkylation | Boc-N-(2,6-dimethylphenyl)-D-alaninamide, 3-(3-pyridyl)propyl bromide | Strong base (e.g., NaH), aprotic solvent (e.g., THF) | Boc-(2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide |
| 4 | Deprotection | Boc-protected intermediate | Trifluoroacetic acid (TFA) | (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide |
| 5 | Salt Formation | Free base | D-tartaric acid | This compound |
Development of Analogues and Derivatives of this compound
The structural framework of Ro 22-9194 offers multiple points for modification to explore structure-activity relationships (SAR) and develop novel analogues with potentially improved properties.
Design Principles for this compound Analogues
The design of analogues of Ro 22-9194 would likely be guided by several key principles aimed at systematically probing the chemical space around the parent molecule. These principles include:
Modification of the Pyridyl Group: The pyridine (B92270) ring is a key structural feature. Analogues could be designed by altering the position of the nitrogen atom within the ring (e.g., 2-pyridyl or 4-pyridyl), or by introducing substituents onto the pyridine ring to modulate its electronic properties and steric bulk.
Variation of the Alkyl Linker: The three-carbon propyl chain connecting the pyridine ring to the amide nitrogen could be lengthened or shortened. Introducing branching or conformational constraints, such as incorporating a cyclic structure, could also be explored.
Alterations to the Dimethylphenyl Moiety: The 2,6-dimethylphenyl group plays a role in defining the molecule's conformation. Analogues could be synthesized with different substitution patterns on the phenyl ring, or with alternative aromatic or heteroaromatic systems.
Modification of the Propionamide Core: The chiral propionamide unit is central to the molecule's identity. Analogues could be prepared using different amino acid building blocks to vary the side chain at the α-position. Both natural and unnatural amino acids could be incorporated to explore the impact of size, polarity, and stereochemistry.
Synthetic Strategies for Novel this compound Derivatives
The synthesis of novel derivatives would leverage the same fundamental reactions as the parent compound, but with a wider array of starting materials. Key synthetic strategies would include:
Combinatorial Chemistry Approaches: For rapid generation of a library of analogues, solid-phase synthesis techniques could be employed. By anchoring the initial amino acid to a resin, a variety of aniline (B41778) and pyridylalkyl fragments could be sequentially added. This approach would allow for the efficient creation of a diverse set of derivatives for screening.
Parallel Synthesis: This technique would enable the simultaneous synthesis of multiple analogues in separate reaction vessels. This would be particularly useful for exploring a focused set of modifications, such as varying the substituents on the phenyl or pyridyl rings.
The following table provides a conceptual overview of the synthetic strategies for generating diverse derivatives.
| Derivative Class | Synthetic Strategy | Key Starting Material Variation |
| Pyridyl Ring Modified | Standard amide coupling and N-alkylation | Substituted 3-(halopropyl)pyridines |
| Alkyl Linker Modified | Standard amide coupling and N-alkylation | Varied ω-haloalkylpyridines |
| Dimethylphenyl Modified | Standard amide coupling and N-alkylation | Substituted anilines |
| Propionamide Core Modified | Standard amide coupling and N-alkylation | Different protected α-amino acids |
Characterization of Synthesized this compound and its Derivatives (Focus on structural confirmation methodologies, not intrinsic properties)
The unambiguous confirmation of the chemical structure of the synthesized this compound and its derivatives is paramount. A combination of modern spectroscopic and analytical techniques would be employed for this purpose.
The primary methodologies for structural confirmation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique would be used to confirm the presence and connectivity of all protons in the molecule. The chemical shifts, integration values, and coupling patterns of the signals would provide detailed information about the different chemical environments of the protons, including those on the aromatic rings, the alkyl chain, and the chiral center.
¹³C NMR: This would confirm the carbon framework of the molecule. The number of signals and their chemical shifts would correspond to the number of unique carbon atoms in the structure.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition with high accuracy.
Tandem Mass Spectrometry (MS/MS): This technique would be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern would provide valuable information about the different structural components of the molecule and their connectivity.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry at the chiral center.
The following table summarizes the expected characterization data for the this compound compound.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Characteristic signals for aromatic protons (pyridyl and dimethylphenyl), methylene (B1212753) protons of the propyl chain, methine and methyl protons of the alaninamide moiety. | Confirmation of all proton environments and their connectivity. |
| ¹³C NMR | Distinct signals for all carbon atoms, including the carbonyl carbon of the amide. | Confirmation of the carbon skeleton. |
| HRMS | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. | Confirmation of the elemental formula. |
| X-ray Crystallography | A detailed 3D structure showing bond lengths, bond angles, and the absolute (R)-configuration at the chiral center. | Unambiguous confirmation of the complete molecular structure and stereochemistry. |
Pharmacological Characterization of Ro 22 9194 Parent
Investigations of the Antiarrhythmic Activity of Ro 22-9194 Parent
This compound has been identified as a novel Class I antiarrhythmic agent. Its primary mechanism of action involves the blockage of sodium channels in cardiac myocytes, which is characteristic of this class of drugs.
Studies on isolated myocardial preparations, such as guinea pig papillary muscles and single ventricular myocytes, have revealed the electrophysiological impact of this compound. In these preparations, this compound, at concentrations of 10 microM or greater, induces a dose-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govjst.go.jp This inhibition of Vmax is a hallmark of sodium channel blockade.
Furthermore, the inhibitory effect of this compound on Vmax is enhanced with increased stimulation frequency, a phenomenon known as use-dependent or frequency-dependent block. nih.govjst.go.jp This characteristic is crucial for its antiarrhythmic efficacy, as it allows the drug to exert a greater effect on rapidly firing cells, such as those found in tachyarrhythmias, while having a lesser effect on cells with normal firing rates. The time constant for recovery from this use-dependent block has been determined to be 9.3 seconds. nih.govjst.go.jp
Investigations into the state-dependent nature of the sodium channel blockade indicate that this compound primarily blocks sodium channels during their activated state. nih.govjst.go.jp This is in contrast to other agents that may preferentially block channels in the inactivated or rested state.
| Parameter | Effect of this compound | Concentration | Preparation | Citation |
|---|---|---|---|---|
| Maximum Upstroke Velocity (Vmax) | Dose-dependent decrease | ≥ 10 microM | Guinea pig papillary muscles and single ventricular myocytes | nih.govjst.go.jp |
| Use-Dependent Block of Vmax | Enhanced with increased stimulation frequency | Not specified | Guinea pig papillary muscles and single ventricular myocytes | nih.govjst.go.jp |
| Recovery Time Constant from Use-Dependent Block | 9.3 seconds | Not specified | Guinea pig ventricular cells | nih.govjst.go.jp |
| State-Dependent Sodium Channel Blockade | Primarily blocks activated channels | Not specified | Guinea pig ventricular cells | nih.govjst.go.jp |
In addition to its effect on Vmax, this compound also modulates the duration of the cardiac action potential. Specifically, it has been shown to cause a shortening of the action potential duration in guinea pig ventricular cells at concentrations of 10 microM and higher. nih.govjst.go.jp
Furthermore, in dogs, intravenous administration of this compound (0.1-3 mg/kg) leads to a dose-dependent prolongation of the atrioventricular (AV) conduction time. jst.go.jp This effect is more pronounced on the His-ventricular (HV) interval compared to the atrio-His (AH) interval, suggesting a primary site of action within the His-Purkinje system. jst.go.jp
| Parameter | Effect of this compound | Concentration/Dose | Model | Citation |
|---|---|---|---|---|
| Action Potential Duration | Shortening | ≥ 10 microM | Guinea pig ventricular cells | nih.govjst.go.jp |
| Atrioventricular (AV) Conduction Time | Dose-dependent prolongation | 0.1-3 mg/kg (IV) | Dogs | jst.go.jp |
| His-Ventricular (HV) Interval | Greater prolongation | 0.1-3 mg/kg (IV) | Dogs | jst.go.jp |
| Atrio-His (AH) Interval | Lesser prolongation | 0.1-3 mg/kg (IV) | Dogs | jst.go.jp |
Evaluation of Thromboxane (B8750289) A2 Synthase Inhibitory Activity of this compound
Beyond its direct electrophysiological effects, this compound also exhibits inhibitory activity against thromboxane A2 synthase, an enzyme involved in platelet aggregation and vasoconstriction.
In a canine model of myocardial ischemia, this compound has been shown to attenuate the increase in venous thromboxane B2 concentrations in the local coronary vein during coronary ligation. nactem.ac.uk Thromboxane B2 is a stable metabolite of thromboxane A2, and its levels are indicative of thromboxane A2 production. This finding suggests that this compound can effectively inhibit thromboxane A2 synthesis in a relevant in vivo setting. Notably, venous 6-keto-prostaglandin F1 alpha concentrations, a stable metabolite of the vasodilator and anti-aggregatory prostacyclin, were not affected by Ro 22-9194.
| Activity | Model | Finding | Citation |
|---|---|---|---|
| Inhibition of Thromboxane B2 Production | Canine model of coronary ligation | Attenuated the increase in venous thromboxane B2 concentrations | nactem.ac.uk |
| Inhibition of Arachidonic Acid-Induced Platelet Aggregation | Human platelets (in vitro) | IC50: 3.4 x 10^-5 M | |
| Inhibition of Thromboxane A2 Synthase | Human platelets (in vitro) | IC50: 1.2 x 10^-5 M |
Other Documented Biological Activities of this compound
In addition to its primary antiarrhythmic and antiplatelet activities, this compound has been reported to possess other biological effects.
Studies in canine isolated atrial preparations have revealed that this compound has non-cholinergic cardiac depressant properties. jst.go.jp Direct administration into the sinus node artery induced negative chronotropic (decreased heart rate) and inotropic (decreased contractility) responses. jst.go.jp These effects were not blocked by atropine, indicating they are not mediated by cholinergic pathways. jst.go.jp
Furthermore, this compound has been observed to have a vasodilating action, as evidenced by a transient increase in coronary blood flow upon direct administration into the sinus node artery of isolated dog atria. jst.go.jp
Interestingly, this compound exhibits a differential affinity for sodium channels in different cardiac tissues. It has a higher affinity for sodium channels in atrial myocytes compared to ventricular myocytes. nih.govcambridge.org Specifically, the dissociation constant for inactivated state sodium channels (KdI) was found to be 3.3 microM in atrial myocytes and 10.3 microM in ventricular myocytes, while for the rested state (KdR), the values were 91 microM in atrial and 180 microM in ventricular myocytes. nih.gov This suggests a potential for atrial-selective effects.
| Activity | Model | Observation | Citation |
|---|---|---|---|
| Cardiac Depressant Properties | Canine isolated atrial preparation | Negative chronotropic and inotropic responses (non-cholinergic) | jst.go.jp |
| Vasodilating Action | Canine isolated atrial preparation | Transient increase in coronary blood flow | jst.go.jp |
| Differential Sodium Channel Affinity | Guinea pig single atrial and ventricular myocytes | Higher affinity for atrial sodium channels | nih.govcambridge.org |
| KdI: 3.3 microM (atrial) vs. 10.3 microM (ventricular) KdR: 91 microM (atrial) vs. 180 microM (ventricular) | nih.gov |
Molecular and Cellular Mechanisms of Action of Ro 22 9194 Parent
Elucidation of Ion Channel Modulation by Ro 22-9194 Parent
The primary electrophysiological effect of this compound is the modulation of ion channels, specifically the inhibition of sodium channels in cardiac cells. ncats.ionih.gov This action is characteristic of Class I antiarrhythmic drugs and is central to its effects on cardiac rhythm. ontosight.ainih.gov
This compound brings about a concentration-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential in ventricular cells, which is a direct consequence of sodium channel blockade. nih.govnih.govevitachem.com Studies in guinea pig ventricular myocytes show that the compound has a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. sci-hub.se This preferential binding to the inactivated state is a key feature of its kinetic profile. sci-hub.se The time constant for recovery from this use-dependent block is approximately 9.3 seconds, classifying this compound among the intermediate kinetic Class I drugs. nih.govnih.gov Furthermore, this compound can cause a slight decrease in the inward calcium current (ICa) at higher concentrations (≥ 30 microM) but does not affect the delayed rectifier potassium current (IK). nih.govnih.gov
Table 1: Affinity of this compound for Sodium Channel States This interactive table summarizes the dissociation constants (Kd) of this compound for different states of the ventricular myocyte sodium channel.
| Channel State | Dissociation Constant (Kd) | Source |
|---|---|---|
| Inactivated State | 10.3 µM | sci-hub.se |
| Rested State | 180 µM | sci-hub.se |
The inhibitory effect of this compound on sodium channels is both voltage- and use-dependent. ncats.ionih.gov Use-dependence is demonstrated by the enhanced Vmax reduction observed with increased stimulation frequencies. nih.govnih.gov This indicates that the drug's blocking effect is more pronounced in rapidly firing cells. nih.gov
Voltage-dependence is shown by the shift in the curve relating membrane potential and Vmax in a hyperpolarizing direction. nih.gov Specifically, a 30 microM concentration of this compound shifts this curve by approximately 8.4 mV. nih.gov This suggests the compound binds more readily to channels that are in a depolarized state. sci-hub.se Conditioning depolarizing clamp experiments further support that this compound preferentially blocks sodium channels during their activated state. nih.gov These characteristics allow it to selectively target hyperactive cardiac tissue, which is often depolarized and firing at a high frequency. sci-hub.se
Molecular Mechanisms of Thromboxane (B8750289) A2 Synthase Inhibition
Beyond its ion channel activity, this compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. ncats.iomedchemexpress.com This enzyme is responsible for converting prostaglandin (B15479496) H2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation. nih.govmedchemexpress.eu
Signaling Pathway Perturbations Induced by this compound
The primary signaling pathway perturbation induced by this compound involves the inhibition of thromboxane A2 (TXA2) synthase. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov This action directly interferes with the arachidonic acid metabolism pathway, a critical signaling cascade responsible for the production of various eicosanoids that act as local hormones and second messengers. medchemexpress.comidrblab.net
Thromboxane A2 is a potent bioactive lipid produced from prostaglandin H2 by the enzyme thromboxane A2 synthase. It plays a crucial role in various physiological processes, most notably in platelet aggregation and vasoconstriction. By inhibiting TXA2 synthase, this compound effectively reduces the levels of TXA2, thereby attenuating its downstream signaling effects. nih.gov
In in vitro studies using human platelets, this compound has been shown to inhibit arachidonic acid-induced platelet aggregation. nih.gov This effect is a direct consequence of the reduced production of TXA2, which is a key stimulus for platelet activation and aggregation. The inhibition of TXA2 synthase by this compound has been demonstrated in both rabbit and human platelets. medchemexpress.commedchemexpress.com Furthermore, in a canine model of coronary ligation, administration of this compound attenuated the increase in thromboxane B2 concentrations, a stable metabolite of TXA2, in the local coronary vein. nih.gov This provides in vivo evidence for its inhibitory effect on the thromboxane A2 pathway.
The perturbation of the thromboxane A2 signaling pathway by this compound is a key aspect of its molecular mechanism of action, distinct from its effects on ion channels. nih.govncats.io This inhibitory activity on a critical enzyme in a signaling cascade highlights its role as a modulator of intracellular and intercellular communication.
| Parameter | Organism/System | Method | Result | Reference |
| Thromboxane A2 Synthase Inhibition | Human Platelets | In vitro assay | IC50: 1.2 x 10-5 M | nih.gov |
| Arachidonic Acid-Induced Platelet Aggregation | Human Platelets | In vitro assay | IC50: 3.4 x 10-5 M | nih.gov |
| Thromboxane B2 Attenuation | Dogs (in vivo) | Coronary ligation model | Attenuated increase in venous thromboxane B2 concentrations | nih.gov |
| Thromboxane A2 Synthase Inhibition | Rabbit and Human Platelets | In vitro studies | Inhibited activity | medchemexpress.commedchemexpress.com |
Preclinical Efficacy and Pathophysiological Relevance of Ro 22 9194 Parent
In Vitro Efficacy Studies of Ro 22-9194 Parent
In vitro studies have been crucial in elucidating the cellular mechanisms underlying the pharmacological effects of Ro 22-9194.
In cell-based cardiological assays, Ro 22-9194 demonstrates significant electrophysiological effects. Studies using guinea pig ventricular cells and papillary muscles have shown that the compound causes a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential and a shortening of the action potential duration. This inhibition of Vmax is enhanced in a use-dependent manner, indicating a greater effect at higher stimulation frequencies. medchemexpress.com
Further investigation into its mechanism revealed that Ro 22-9194 primarily acts as a use- and voltage-dependent inhibitor of sodium channels, classifying it as an intermediate kinetic Class I antiarrhythmic drug. ncats.iomedchemexpress.com It is considered an activated channel blocker, meaning it preferentially binds to sodium channels when they are in the open or activated state. medchemexpress.com At higher concentrations, Ro 22-9194 has also been observed to cause a slight decrease in the calcium inward current (ICa) without affecting the delayed rectifier potassium current (IK). medchemexpress.com Notably, some research suggests the compound produces a tonic block of sodium channels that is selective for atrial myocytes over ventricular myocytes. nih.gov
Table 1: Summary of In Vitro Electrophysiological Effects of Ro 22-9194 in Guinea Pig Myocytes
| Parameter | Observed Effect | Note |
|---|---|---|
| Maximum Upstroke Velocity (Vmax) | Concentration-dependent and use-dependent decrease. medchemexpress.com | Effect is enhanced at higher stimulation frequencies. medchemexpress.com |
| Action Potential Duration | Shortening. medchemexpress.com | --- |
| Sodium Channels (INa) | Use- and voltage-dependent inhibition. ncats.iomedchemexpress.com | Classified as an intermediate kinetic, activated channel blocker. medchemexpress.com |
| Calcium Inward Current (ICa) | Slight decrease at higher concentrations. medchemexpress.com | --- |
| Potassium Current (IK) | No effect observed. medchemexpress.com | --- |
| Atrial vs. Ventricular Selectivity | Produces atrial-selective tonic block. nih.gov | --- |
A significant aspect of Ro 22-9194's mechanism is its interaction with the thromboxane (B8750289) A2 (TxA2) pathway. nih.govoup.com In vitro studies have identified Ro 22-9194 as an inhibitor of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin (B15479496) H2 into TxA2. nih.govmedchemexpress.commedchemexpress.com This inhibitory action has been demonstrated in assays using human platelets. nih.govmedchemexpress.com
The compound's ability to inhibit arachidonic acid-induced platelet aggregation is directly linked to its modulation of the TxA2 pathway. nih.gov Unlike other Class I antiarrhythmic agents such as mexiletine (B70256) and disopyramide, Ro 22-9194 shows this distinct inhibitory effect on TxA2 synthase. nih.gov
Table 2: In Vitro Inhibition Data for Ro 22-9194
| Target/Process | Cell Type | IC50 Value |
|---|---|---|
| Thromboxane A2 Synthase | Human Platelets | 1.2 x 10-5 M nih.gov |
| Arachidonic Acid-Induced Platelet Aggregation | Human Platelets | 3.4 x 10-5 M nih.gov |
In Vivo Animal Model Studies of this compound
In vivo studies in animal models have further characterized the antiarrhythmic and cardiovascular effects of Ro 22-9194, confirming its preclinical potential.
Ro 22-9194 has demonstrated potent antiarrhythmic activity against various types of arrhythmias in dog models. ncats.ioncats.iomedchemexpress.com It has been shown to be effective in suppressing ventricular arrhythmias induced by epinephrine, digitalis, and two-stage coronary ligation. ncats.ioncats.io
Crucially, the compound shows significant efficacy in models of myocardial ischemia and reperfusion, which are highly relevant to clinical cardiac events. In dogs subjected to coronary ligation followed by reperfusion, Ro 22-9194 significantly reduced the incidence of fatal ventricular arrhythmias, including ventricular fibrillation. ncats.ioncats.ionih.gov This protective effect was not observed with other Class I agents like mexiletine or disopyramide. nih.gov
The dual action of Ro 22-9194 is evident in its in vivo effects on both platelet function and cardiovascular parameters. ncats.ionih.gov In anesthetized, open-chest dogs, Ro 22-9194 was found to inhibit platelet aggregation. medchemexpress.commedchemexpress.com This is consistent with its role as a thromboxane A2 synthase inhibitor. During coronary ligation in dogs, the compound attenuated the expected increase in venous concentrations of thromboxane B2 (the stable, inactive metabolite of TxA2), providing in vivo evidence of its enzymatic inhibition. ncats.ioncats.ionih.gov
In terms of cardiovascular parameters, studies in dogs showed that Ro 22-9194 caused a transient decrease in arterial blood pressure. ncats.ioncats.io It also demonstrated a dose-dependent prolongation of atrioventricular (AV) conduction time, with a more pronounced effect on the His-ventricular (HV) interval than the atrio-His (AH) interval. ncats.io
Table 3: Summary of In Vivo Effects of Ro 22-9194 in Dog Models
| Category | Parameter | Observed Effect |
|---|---|---|
| Platelet Function | Thromboxane B2 Levels | Attenuated the increase in venous TxB2 during coronary ligation. ncats.ionih.gov |
| Cardiovascular | Arterial Blood Pressure | Transiently decreased. ncats.ioncats.io |
| Parameters | Atrioventricular (AV) Conduction | Dose-dependent prolongation of conduction time. ncats.io |
| His-Ventricular (HV) Interval | Prolonged more than the AH interval. ncats.ioncats.io |
The antiarrhythmic effects of Ro 22-9194 in preclinical animal models have been shown to be dose-dependent. nih.gov In studies on dogs, increasing the administered amount of Ro 22-9194 resulted in a greater reduction in the incidence of ventricular arrhythmias, including ventricular tachycardia and ventricular fibrillation, following coronary reperfusion. nih.gov Similarly, its effects on AV conduction time were also observed to be dose-dependent. ncats.io
Mechanistic Insights from Preclinical Efficacy Data
Preclinical studies have provided significant insights into the mechanisms underlying the efficacy of Ro 22-9194, revealing a dual mode of action that distinguishes it from other class I antiarrhythmic agents. The compound, also known as Milacainide, primarily functions as a use-dependent sodium channel blocker, with an additional, clinically relevant inhibitory effect on thromboxane A2 synthase and platelet aggregation.
Electrophysiological investigations in guinea pig ventricular cells have demonstrated that Ro 22-9194 induces a concentration-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov This inhibition of Vmax is use-dependent, becoming more pronounced with increased heart rates, and has a recovery time constant of 9.3 seconds. nih.gov Further analysis indicated that Ro 22-9194 preferentially blocks sodium channels in their activated state, classifying it as an activated channel blocker with intermediate kinetics. nih.govncats.io At concentrations of 30 microM and higher, the compound has also been observed to inhibit the inward calcium current (Ica). nih.gov In vivo studies in dogs corroborated these findings, showing a dose-dependent prolongation of the atrioventricular conduction time, with a more significant impact on the His-ventricular (HV) interval compared to the atrio-His (AH) interval. nih.gov There is also evidence to suggest that Ro 22-9194 may exhibit atrial-selective sodium channel blockade. nih.gov
A key mechanistic feature of Ro 22-9194 is its ability to inhibit thromboxane A2 synthase. ncats.ionih.govmedchemexpress.eumedchemexpress.com This was demonstrated in in vitro studies where Ro 22-9194 inhibited thromboxane A2 synthase with an IC50 of 1.2 x 10⁻⁵ M. nih.gov This enzymatic inhibition translates to a functional antiplatelet effect, as evidenced by the inhibition of arachidonic acid-induced platelet aggregation with an IC50 of 3.4 x 10⁻⁵ M. nih.gov This dual action is a notable distinction from other class I antiarrhythmics like mexiletine and disopyramide, which did not exhibit this inhibitory effect on thromboxane A2 synthase or platelet aggregation. nih.gov
The pathophysiological relevance of this dual mechanism has been highlighted in preclinical models of myocardial ischemia and reperfusion. In a canine model, Ro 22-9194 significantly reduced the incidence of reperfusion-induced ventricular fibrillation. nih.gov Furthermore, it dose-dependently decreased the occurrence of ventricular tachycardia and ventricular fibrillation following coronary reperfusion. nih.gov The in vivo relevance of its thromboxane A2 synthase inhibition was confirmed by the observation that Ro 22-9194 attenuated the rise in thromboxane B2 levels in the coronary venous blood during experimental coronary ligation in dogs. nih.gov This suggests that the antiarrhythmic efficacy of Ro 22-9194 is not solely due to its sodium channel blocking properties but is also significantly contributed by its ability to modulate the thromboxane pathway, a key player in the pathophysiology of ischemia-reperfusion injury.
Table 1: Electrophysiological and Antiplatelet Effects of Ro 22-9194 in Preclinical Models
| Parameter | Species/Model | Key Finding | Reference |
|---|---|---|---|
| Sodium Channel Blockade | |||
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Ventricular Cells | Concentration-dependent decrease | nih.gov |
| Use-Dependent Vmax Inhibition | Guinea Pig Ventricular Cells | Recovery time constant of 9.3 seconds | nih.gov |
| Channel State Preference | Guinea Pig Ventricular Cells | Blocks activated sodium channels | nih.gov |
| Atrioventricular Conduction | Dog (in vivo) | Dose-dependent prolongation of HV interval | nih.gov |
| Inward Calcium Current (Ica) | Guinea Pig Ventricular Cells | Inhibition at ≥ 30 microM | nih.gov |
| Thromboxane Pathway Inhibition | |||
| Thromboxane A2 Synthase Inhibition (IC50) | In vitro | 1.2 x 10⁻⁵ M | nih.gov |
| Arachidonic Acid-Induced Platelet Aggregation Inhibition (IC50) | Human Platelets (in vitro) | 3.4 x 10⁻⁵ M | nih.gov |
| In Vivo Efficacy | |||
| Reperfusion-Induced Ventricular Fibrillation | Dog | Significant reduction in incidence | nih.gov |
| Post-Reperfusion Ventricular Arrhythmias | Dog | Dose-dependent reduction | nih.gov |
| Coronary Venous Thromboxane B2 Levels | Dog | Attenuated increase during ligation | nih.gov |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| Ro 22-9194 |
| Milacainide |
| (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate |
| Mexiletine |
| Disopyramide |
| Thromboxane A2 |
| Thromboxane B2 |
Advanced Research Methodologies Applied to Ro 22 9194 Parent
Electrophysiological Techniques in Studying Ion Channel Modulation (e.g., Patch-Clamp)
The primary antiarrhythmic effect of Ro 22-9194 is attributed to its modulation of cardiac ion channels, a mechanism extensively studied using electrophysiological techniques. nih.govnih.gov The patch-clamp method, in its various configurations, has been central to understanding the compound's interaction with ion channels at the cellular level. nih.govnih.gov
Research on isolated guinea pig ventricular myocytes has been fundamental in characterizing the electrophysiological properties of Ro 22-9194. nih.govnih.gov These studies have revealed that Ro 22-9194 primarily acts as a blocker of sodium channels. nih.gov Key findings from these electrophysiological investigations include:
Concentration- and Use-Dependent Block: In guinea pig papillary muscles and single ventricular myocytes, Ro 22-9194 (at concentrations ≥10 μM) induces a dose-dependent and use-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govnih.gov This use-dependent block, where the inhibitory effect increases with more frequent stimulation, is a hallmark of many Class I antiarrhythmic drugs. nih.gov
Kinetics of Channel Block: The recovery from this use-dependent block has a time constant (τR) of 9.3 seconds, which classifies Ro 22-9194 as an intermediate kinetic Class I drug. nih.govnih.gov
State-Dependent Binding: The compound demonstrates a significantly higher affinity for the inactivated state of the sodium channel compared to the rested state. nih.gov This suggests that Ro 22-9194 preferentially binds to and blocks sodium channels during their active, open state. nih.gov This characteristic classifies it as an activated channel blocker. nih.govnih.gov
Influence of Physiological Conditions: The blocking action of Ro 22-9194 is influenced by the extracellular environment. Studies have shown that extracellular acidification enhances the tonic block but reduces the phasic (use-dependent) block. nih.gov Furthermore, elevated extracellular calcium can inhibit the effects brought on by acidification. nih.gov These findings imply that Ro 22-9194 may be particularly effective in diseased cardiac tissues, which are often characterized by depolarization and acidosis. nih.gov
Effects on Other Ion Currents: At higher concentrations (≥30 μM), Ro 22-9194 has also been observed to cause a slight decrease in the calcium inward current (ICa) in myocytes, without affecting the delayed rectifier potassium current (IK). nih.govnih.gov
Table 1: Electrophysiological Properties of Ro 22-9194
| Parameter | Value / Observation | Cell Type | Source(s) |
|---|---|---|---|
| Primary Target | Sodium Channel (Na+) | Guinea Pig Ventricular Myocytes | nih.govnih.gov |
| Effect on Vmax | Concentration-dependent decrease (≥10 μM) | Guinea Pig Papillary Muscle & Ventricular Myocytes | nih.govnih.gov |
| Use-Dependence | Vmax inhibition enhanced with stimulation frequency | Guinea Pig Ventricular Myocytes | nih.govnih.gov |
| Recovery Time Constant (τR) | 9.3 seconds | Guinea Pig Ventricular Myocytes | nih.govnih.gov |
| Binding Affinity (Inactivated State, Kdi) | 10.3 μM | Guinea Pig Ventricular Myocytes | nih.gov |
| Binding Affinity (Rested State, Kdrest) | 180 μM | Guinea Pig Ventricular Myocytes | nih.gov |
| Effect on ICa | Slight decrease (≥30 μM) | Guinea Pig Ventricular Myocytes | nih.govnih.gov |
| Effect on IK | No effect | Guinea Pig Ventricular Myocytes | nih.gov |
Biochemical Assays for Enzyme Activity and Inhibition Profiling
Beyond its effects on ion channels, Ro 22-9194 is known to inhibit the enzyme thromboxane (B8750289) A2 (TXA2) synthetase. ncats.iomedchemexpress.comncats.io This dual action suggests a complex pharmacological profile. Biochemical assays are essential for quantifying the inhibitory potency of compounds like Ro 22-9194 against specific enzymes.
Ro 22-9194 has been shown to inhibit TXA2 synthetase activity in both rabbit and human platelets. medchemexpress.commedchemexpress.eumedchemexpress.com This inhibition prevents the conversion of prostaglandin (B15479496) H2 into TXA2, a potent mediator of platelet aggregation and vasoconstriction. pharmacologyeducation.org The anti-thrombotic potential of such inhibition is a significant area of research. ahajournals.org
While specific IC50 values for Ro 22-9194 from biochemical assays are not detailed in the available literature, the general methodologies for screening TXA2 synthetase inhibitors are well-established. These include:
Fluorescence Polarization (FP) Assays: These are homogeneous, single-step assays well-suited for high-throughput screening. caymanchem.com The principle involves a fluorescently labeled probe that binds to the enzyme's active site. An inhibitor compound will compete with this probe, displacing it from the enzyme and causing a detectable change in the polarization of the emitted fluorescent light. caymanchem.com
Radioimmunoassays: These assays can be used to measure the amount of TXB2 (the stable, inactive metabolite of TXA2) produced by platelets or other tissues. pnas.org A reduction in TXB2 levels in the presence of the inhibitor indicates enzymatic inhibition.
Platelet Aggregation Assays: The functional consequence of TXA2 synthetase inhibition can be measured using aggregometry. haematologica.orgnih.gov In this assay, platelet-rich plasma is treated with an aggregating agent, and the degree of platelet aggregation is measured over time. Inhibitors of TXA2 synthetase will reduce the aggregation response. medchemexpress.eunih.gov
The ability of Ro 22-9194 to prevent an increase in venous levels of thromboxane B2 (TXB2) released from ischemic myocardium in dog models of arrhythmia further substantiates its role as a TXA2 synthase inhibitor. ncats.io
Molecular Modeling and Docking Studies for Target Interaction Prediction
Molecular modeling and docking studies are powerful computational tools used to predict how a ligand, such as a drug molecule, binds to its target protein at an atomic level. medchemexpress.comnih.gov These methods are crucial for understanding structure-activity relationships and for designing novel therapeutic agents. researchgate.net
Although specific molecular docking studies for Ro 22-9194 are not described in the reviewed literature, the general approach for its primary target class, Class I antiarrhythmics, is well-documented. These studies typically focus on the interaction with the voltage-gated sodium channel pore, particularly Nav1.5, the predominant cardiac sodium channel isoform. nih.govscielo.br
Key aspects of such modeling studies include:
Homology Modeling: Creating a three-dimensional model of the target protein (e.g., hNav1.5) based on the known crystal structures of related proteins. pnas.org
Ligand Docking: Using computational algorithms to place the drug molecule into the predicted binding site of the protein model. nih.govpnas.org This process explores various possible conformations and orientations to find the most stable binding pose.
Identification of Key Residues: Analysis of the docked complex can reveal critical amino acid residues that interact with the drug. For many Class I antiarrhythmics, a key interaction involves a phenylalanine residue in the DIVS6 segment of the sodium channel (F1760 in hNav1.5), which can form cation-π interactions with the drug molecule. nih.govpnas.org
Predicting Binding Affinity: Scoring functions are used to estimate the binding energy of the drug-protein complex, which can help in predicting the compound's potency. nih.gov
For a compound like Ro 22-9194, docking studies would be invaluable for visualizing its binding within the sodium channel pore and explaining its state-dependent affinity. nih.govpnas.org Such studies could compare its binding mode to other Class I agents and help rationalize its intermediate kinetic properties. nih.govpnas.org
High-Throughput Screening (HTS) Approaches in Compound Discovery and Profiling
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test large libraries of chemical compounds for a specific biological activity. haematologica.orgbrowndailyherald.com This methodology allows for the efficient identification of "hits" that can be further developed into lead compounds. browndailyherald.comnih.gov
There is no information in the available literature to suggest that Ro 22-9194 was discovered or extensively profiled using HTS methods. Traditionally, antiarrhythmic drugs were often discovered through screening methods that monitored physiological changes in isolated cardiac tissues. ahajournals.org However, modern drug discovery heavily relies on HTS platforms.
For the two main activities of Ro 22-9194, relevant HTS approaches would include:
Screening for Antiarrhythmic Activity: Modern platforms often use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). frontiersin.orgoup.com These cells can be differentiated into atrial or ventricular-like myocytes, creating a more physiologically relevant model for screening. browndailyherald.comfrontiersin.org Assays can measure changes in action potentials using voltage-sensitive dyes or changes in field potentials using multi-electrode arrays (MEAs) to identify compounds that can correct arrhythmic behavior. oup.com
Screening for Thromboxane Synthase Inhibitors: As mentioned previously, fluorescence polarization (FP) assays are ideally suited for HTS of enzyme inhibitors. caymanchem.com An FP-based screen of a large compound library against TXA2 synthetase could rapidly identify potent inhibitors. caymanchem.com Functional HTS assays that measure the inhibition of clot retraction are also used to find compounds that interfere with platelet-related processes. nih.gov
The development of such HTS platforms has significantly accelerated the pace of drug discovery for both cardiovascular diseases and thrombosis. haematologica.orgahajournals.org
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging techniques are critical for visualizing the subcellular localization of drugs and their effects on cellular structures and processes in real-time.
No studies utilizing advanced imaging techniques specifically for determining the cellular localization and dynamics of Ro 22-9194 have been reported in the reviewed literature. However, such techniques are increasingly applied in cardiovascular research to understand the mechanisms of other antiarrhythmic drugs. For example:
Live-Cell Imaging and Fluorescence Microscopy: These techniques can be used to track the trafficking of ion channels to and from the cell membrane. For instance, studies have used live-cell imaging to show that some antiarrhythmic drugs can induce the internalization of the Kv1.5 potassium channel, a novel mechanism of drug action that reduces the density of functional channels on the cell surface. nih.gov A fluorescently labeled version of Ro 22-9194 could theoretically be used to visualize its accumulation in specific cellular compartments.
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique can be used in vivo to assess physiological processes. In cardiology, PET imaging with specific radiotracers like LMI1195 is used to evaluate regional cardiac sympathetic denervation, a condition linked to arrhythmia risk. nih.gov While not directly imaging the drug, this technique can help characterize the pathological state of the heart that a drug like Ro 22-9194 is intended to treat and could be used to assess the impact of the drug on cardiac nerve function. nih.gov
The application of such advanced imaging methodologies to Ro 22-9194 could provide deeper insights into its mechanism of action beyond channel blocking and enzyme inhibition.
Future Research Directions and Unaddressed Questions Regarding Ro 22 9194 Parent
Potential for Ro 22-9194 Parent as a Research Tool in Cardiovascular Biology
The distinct properties of Ro 22-9194 make it a valuable tool for dissecting fundamental mechanisms in cardiovascular biology. As a Class I antiarrhythmic, it inhibits cardiac sodium channels in a use- and voltage-dependent manner, a characteristic of drugs with intermediate kinetics and a preference for the activated channel state. ncats.io This allows researchers to probe the biophysical properties and pathophysiological roles of sodium channels in cardiac excitability.
Furthermore, its activity as a TXA2 synthase inhibitor provides a specific means to investigate the role of the thromboxane (B8750289) pathway in various cardiovascular processes. ncats.iomedchemexpress.eu Researchers can utilize Ro 22-9194 to study the interplay between electrophysiological phenomena and pro-thrombotic signaling, particularly in the context of myocardial ischemia, where both arrhythmias and platelet activation are critical components. ncats.iomedchemexpress.eu Its ability to prevent increases in TXB2 levels during reperfusion-induced arrhythmias in dog models highlights its utility in studying the biochemical sequelae of ischemia-reperfusion injury. ncats.io
Exploration of Novel Therapeutic Applications Beyond Current Knowledge (Excluding clinical)
While developed for arrhythmias, the dual pharmacology of Ro 22-9194 suggests potential for other therapeutic applications in preclinical settings. The inhibition of TXA2 synthase, which leads to reduced platelet aggregation, could be explored in models of thromboembolic disorders. medchemexpress.commedchemexpress.eu Conditions where arrhythmogenesis and thrombosis are pathologically linked, such as in certain forms of atrial fibrillation or following myocardial infarction, represent a key area for investigation.
Moreover, voltage-gated sodium channels are implicated in a variety of non-cardiac conditions, including neuropathic pain and certain neurological disorders. frontiersin.orgoup.com Preclinical studies could explore whether the specific sodium channel blocking characteristics of Ro 22-9194 have efficacy in non-cardiovascular disease models where channelopathies are a contributing factor. Its structural relation to lidocaine, a local anesthetic, further supports the rationale for investigating its effects on neuronal excitability. ncats.iofrontiersin.org
Investigation of this compound in Complex Biological Systems and Disease Models (Preclinical)
Existing preclinical data demonstrates the efficacy of Ro 22-9194 in various animal models of arrhythmia. It has been shown to potently suppress ventricular arrhythmias induced by epinephrine, digitalis, and two-stage coronary ligation in dogs. ncats.io A significant antifibrillatory effect was also observed in models of myocardial ischemia and reperfusion-induced arrhythmias. ncats.io
Future research should expand on these findings by using more complex and chronic disease models. For instance, its effects could be studied in models of heart failure with preserved or reduced ejection fraction, where arrhythmias contribute significantly to morbidity. Investigating its long-term effects on cardiac remodeling, fibrosis, and autonomic function in these models would provide a more complete picture of its pharmacological profile. Studies using isolated, perfused heart preparations have already shown that Ro 22-9194 can decrease myocardial contractility, an effect that needs to be carefully characterized in chronic disease states. ncats.io
Development of Advanced Analogues with Tuned Pharmacological Profiles
The chemical structure of Ro 22-9194 provides a scaffold for the development of advanced analogues with more desirable pharmacological profiles. Research has already been conducted on its R- and S-enantiomers, indicating that stereochemistry plays a role in its cardiovascular effects. ncats.io Future medicinal chemistry efforts could focus on several key areas:
Separating Dual Activities: Analogues could be designed to selectively inhibit either the sodium channel or TXA2 synthase. A pure TXA2 synthase inhibitor derived from this scaffold could be a novel anti-platelet agent, while a pure sodium channel blocker could offer a more targeted antiarrhythmic effect without impacting the arachidonic acid cascade.
Tuning Channel Selectivity: Non-selective sodium channel blockers can have unintended effects. elifesciences.org Advanced analogues could be engineered for greater selectivity towards specific sodium channel isoforms (e.g., the cardiac NaV1.5) or to have different state-dependent binding kinetics. pnas.orgbiomolther.org For example, developing an analogue with atrial-selective properties could be a goal for treating atrial fibrillation with lower proarrhythmic risk.
Improving Physicochemical Properties: Modifications could be made to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties for different research applications.
Integration of Omics Data for Systems-Level Understanding of this compound's Effects
A significant gap in the understanding of Ro 22-9194 is the absence of a systems-level perspective on its biological effects. Modern "omics" technologies offer a powerful approach to address this. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cardiac tissues or cells exposed to Ro 22-9194 could reveal novel targets and pathways. This could uncover previously unknown mechanisms of action or off-target effects and help explain its impact on complex processes like cardiac remodeling.
Pharmacogenomics: Genetic variations in sodium channels or enzymes in the thromboxane pathway can alter a subject's response to drugs. frontiersin.org Genomic studies in preclinical models could identify genetic variants that predict the efficacy or proarrhythmic risk of Ro 22-9194, paving the way for a more personalized approach to arrhythmia treatment.
Metabolomics: As Ro 22-9194 inhibits a key enzyme in the arachidonic acid cascade, metabolomic profiling could provide a detailed map of how it alters cellular metabolism, not just in the thromboxane pathway but in related lipid signaling networks as well.
By integrating these large datasets, a more holistic and predictive model of Ro 22-9194's action can be built, guiding future research and the development of next-generation therapeutics. nih.gov
Compound Names Table
Q & A
Basic Research Questions
Q. What are the primary electrophysiological mechanisms of Ro 22-9194, and how do they inform experimental design for in vitro cardiac studies?
- Methodological Answer : Ro 22-9194, a class I antiarrhythmic agent, reduces maximum upstroke velocity (Vmax) and shortens action potential duration (APD) in guinea pig ventricular cells at concentrations ≥10 μM . To study these effects, use voltage-clamp protocols in isolated cardiomyocytes to measure sodium channel blockade (Vmax reduction) and microelectrode arrays for APD quantification. Include control groups with untreated cells and validate results across multiple replicates to account for biological variability. Experimental designs should adhere to reproducibility guidelines, such as those outlined for pharmacological studies .
Q. What in vivo or ex vivo models are most appropriate for validating the antiarrhythmic efficacy of Ro 22-9194?
- Methodological Answer : Guinea pig Langendorff-perfused hearts are widely used to assess antiarrhythmic effects due to their similarity to human cardiac electrophysiology. Measure arrhythmia incidence (e.g., ventricular tachycardia) under ischemic conditions pre- and post-administration of Ro 22-9194. For translational relevance, complement with human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate species-specific responses . Ensure ethical compliance with animal use protocols and report dosing regimens in alignment with ARRIVE guidelines .
Q. How should researchers standardize concentration ranges for Ro 22-9194 in dose-response studies?
- Methodological Answer : Start with a range of 1–100 μM based on prior evidence showing effects at ≥10 μM . Use logarithmic increments (e.g., 1, 3, 10, 30, 100 μM) to capture threshold and saturation points. Normalize data to baseline measurements and employ non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include solvent controls (e.g., DMSO) to isolate compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of Ro 22-9194 across different experimental models?
- Methodological Answer : Discrepancies may arise from species-specific ion channel expression (e.g., guinea pig vs. rat models) or methodological variations (e.g., pacing frequency, temperature). Conduct comparative studies using standardized protocols across models and perform meta-analyses of existing data. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, if APD shortening is observed in guinea pigs but not rats, investigate differences in potassium channel isoforms using patch-clamp electrophysiology .
Q. What statistical approaches are recommended for analyzing time-dependent variability in Ro 22-9194’s action potential modulation?
- Methodological Answer : Use mixed-effects models to account for repeated measures in longitudinal studies. For time-series data (e.g., APD changes over hours), apply Fourier transforms or wavelet analysis to identify periodic trends. Report confidence intervals and effect sizes to avoid overreliance on p-values, per recent statistical guidelines . Cross-validate findings with bootstrap resampling to ensure robustness .
Q. How can researchers optimize experimental protocols to assess long-term cardiac safety of Ro 22-9194?
- Methodological Answer : Combine chronic dosing studies in animal models with hiPSC-CM monolayers cultured for ≥30 days. Monitor biomarkers like troponin release (cell death) and calcium transient irregularities. Use high-content imaging to track structural remodeling (e.g., fibrosis) and RNA sequencing to identify pro-arrhythmic gene expression changes. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Q. What strategies mitigate confounding factors when studying Ro 22-9194’s interactions with other antiarrhythmics?
- Methodological Answer : Design factorial experiments to test additive/synergistic effects (e.g., Ro 22-9194 + amiodarone). Use isobolographic analysis to quantify interaction indices. Control for pharmacokinetic variables (e.g., protein binding, metabolic clearance) via in vitro liver microsome assays. Pre-register study protocols to reduce bias and enhance reproducibility .
Data Analysis and Reporting Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
